molecular formula C6H12N4 B13174105 (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13174105
M. Wt: 140.19 g/mol
InChI Key: JYXQLWGUUVLZPQ-BYPYZUCNSA-N
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Description

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and an amine group at the ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 5-position of the triazole ring through an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Ethan-1-amine Moiety: The ethan-1-amine moiety can be synthesized through a reductive amination reaction involving an appropriate aldehyde or ketone and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Addition: Addition reactions can introduce new groups to the compound, forming larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

    Addition: Reagents such as Grignard reagents, organolithium compounds, and halogens are used in addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, substitution may yield substituted triazoles, and addition may yield larger molecules with new functional groups.

Scientific Research Applications

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce cell death through apoptosis or other mechanisms. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    (1S)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a propyl group instead of an ethyl group.

    (1S)-1-(5-Butyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific ethyl substitution at the 5-position of the triazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)/t4-/m0/s1

InChI Key

JYXQLWGUUVLZPQ-BYPYZUCNSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@H](C)N

Canonical SMILES

CCC1=NC(=NN1)C(C)N

Origin of Product

United States

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